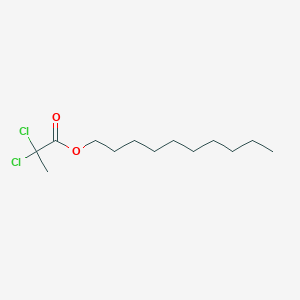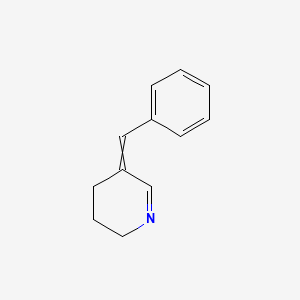
Propanoic acid, 2,2-dichloro-, decyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2,2-dichloro-, decyl ester is an organic compound with the molecular formula C13H24Cl2O2 It is an ester derived from propanoic acid and decanol, with two chlorine atoms attached to the second carbon of the propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dichloro-, decyl ester typically involves the esterification of 2,2-dichloropropanoic acid with decanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of solid acid catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2,2-dichloro-, decyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,2-dichloropropanoic acid and decanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products Formed
Hydrolysis: 2,2-dichloropropanoic acid and decanol.
Reduction: 2,2-dichloropropanol and decanol.
Substitution: Various substituted propanoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propanoic acid, 2,2-dichloro-, decyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of propanoic acid, 2,2-dichloro-, decyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester can undergo hydrolysis to release 2,2-dichloropropanoic acid, which may interact with specific enzymes or cellular pathways. The chlorine atoms in the compound can also participate in various chemical reactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, decyl ester: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
Propanoic acid, 2-methyl-, decyl ester: Contains a methyl group instead of chlorine atoms, leading to different biological and chemical behavior.
Propanoic acid, 2,3-dichloro-, methyl ester: Has a shorter alkyl chain and different substitution pattern, affecting its reactivity and applications.
Uniqueness
Propanoic acid, 2,2-dichloro-, decyl ester is unique due to the presence of two chlorine atoms on the propanoic acid moiety. This structural feature imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity. The decyl ester group also contributes to its lipophilicity, influencing its solubility and interactions with biological membranes.
Propriétés
Numéro CAS |
89876-41-5 |
|---|---|
Formule moléculaire |
C13H24Cl2O2 |
Poids moléculaire |
283.2 g/mol |
Nom IUPAC |
decyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-3-4-5-6-7-8-9-10-11-17-12(16)13(2,14)15/h3-11H2,1-2H3 |
Clé InChI |
HCPBEFHGQZVRQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C(C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)


![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)

![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)





![S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate](/img/structure/B14378871.png)
